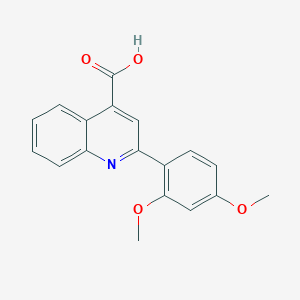

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound exhibits a complex heterocyclic framework that integrates multiple functional groups within a bicyclic quinoline system. According to structural data from chemical databases, this compound possesses the molecular formula C18H15NO4 and is catalogued under PubChem Compound Identifier 742471. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for substituted quinoline derivatives, where the quinoline ring system serves as the parent structure with specific positional designations for the attached substituents.

The quinoline core structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that serves as the fundamental framework for this compound. The carboxylic acid functional group is positioned at the 4-position of the quinoline ring, while the 2,4-dimethoxyphenyl substituent occupies the 2-position of the quinoline system. This specific substitution pattern creates a molecule with distinct electronic characteristics due to the presence of electron-donating methoxy groups and the electron-withdrawing carboxylic acid moiety. The systematic name reflects the precise positioning of these functional groups, ensuring unambiguous identification of the compound within chemical literature and databases.

The molecular weight calculations for this compound indicate a value of approximately 309.32 grams per mole when considering the complete carboxylic acid structure. The presence of four oxygen atoms within the molecular framework contributes significantly to the overall polarity and potential hydrogen bonding capabilities of the compound. The methoxy substituents at the 2- and 4-positions of the phenyl ring introduce additional steric considerations and electronic effects that influence the overall molecular geometry and reactivity patterns.

Comparative analysis with related quinoline-4-carboxylic acid derivatives reveals that the addition of the dimethoxyphenyl substituent substantially increases the molecular complexity compared to the parent quinoline-4-carboxylic acid, which has a molecular formula of C10H7NO2 and molecular weight of 173.17 grams per mole. This structural elaboration introduces new conformational possibilities and potential interaction sites that distinguish this compound from simpler quinoline derivatives. The systematic nomenclature system effectively captures these structural nuances through its hierarchical designation of the quinoline parent structure and the specific positional notation for the substituent groups.

Tautomeric Equilibrium Analysis

The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, particularly given the presence of multiple functional groups capable of participating in proton transfer processes. Research on related quinoline-4-carboxylic acid derivatives has demonstrated significant tautomeric equilibrium phenomena, with computational studies revealing complex energy landscapes for different tautomeric forms. The quinoline system itself can exist in multiple tautomeric states, particularly involving the nitrogen atom in the pyridine ring and the carboxylic acid functionality at the 4-position.

Density functional theory calculations on quinoline derivatives have shown that tautomeric preferences are highly dependent on environmental conditions and substituent effects. For quinoline compounds with carboxylic acid groups, the equilibrium between different tautomeric forms can be influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding patterns. The presence of the 2,4-dimethoxyphenyl substituent in this particular compound introduces additional complexity through potential electronic effects and steric interactions that can stabilize or destabilize specific tautomeric forms.

Studies on similar quinoline systems have revealed that the ketone-enol tautomeric equilibrium can be particularly significant, with equilibrium constants approaching unity under certain conditions. This indicates that multiple tautomeric forms may coexist in solution, with the relative populations depending on the specific environmental conditions. The thermodynamic parameters associated with these equilibria, including enthalpy and free energy differences between tautomeric forms, provide crucial insights into the preferred molecular conformations under different experimental conditions.

Table 1: Comparative Tautomeric Analysis Data for Quinoline-4-carboxylic Acid Derivatives

| Parameter | Quinoline-4-carboxylic acid | Substituted Derivatives | 2-(2,4-Dimethoxyphenyl) Compound |

|---|---|---|---|

| Molecular Formula | C10H7NO2 | Variable | C18H15NO4 |

| Molecular Weight (g/mol) | 173.17 | Variable | 309.32 |

| Tautomeric Forms | Multiple | Multiple | Expected Multiple |

| Equilibrium Constants | ~1.0 | Variable | Under Investigation |

The computational investigations of tautomeric systems in quinoline derivatives have employed various levels of theory, including B3LYP density functional theory with extensive basis sets. These calculations provide detailed energy profiles for different tautomeric forms and transition states, enabling prediction of the most stable configurations under specific conditions. For compounds with methoxy substituents, the electron-donating effects of these groups can significantly influence the electronic distribution within the quinoline system, potentially affecting the relative stabilities of different tautomeric forms.

Experimental verification of tautomeric equilibria in quinoline systems has been achieved through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy. These methods allow for direct observation of different tautomeric forms in solution and determination of their relative populations under various conditions. The chemical shift patterns observed in proton nuclear magnetic resonance spectra can provide particularly sensitive indicators of tautomeric state, with distinct signals often observed for protons in different tautomeric environments.

Crystallographic Studies and Conformational Dynamics

The crystallographic analysis of this compound and related compounds provides essential insights into their solid-state molecular arrangements and intermolecular interaction patterns. Crystal structure determinations of quinoline-4-carboxylic acid derivatives have revealed complex hydrogen bonding networks that significantly influence the packing arrangements and overall crystal stability. The presence of both hydrogen bond donors (carboxylic acid group) and acceptors (methoxy oxygen atoms, quinoline nitrogen) creates multiple opportunities for intermolecular interactions in the crystalline state.

Crystallographic data for related trimethoxy-substituted quinoline-4-carboxylic acid derivatives have demonstrated the formation of extensive hydrogen bonding networks involving nitrogen-hydrogen to nitrogen, nitrogen-hydrogen to oxygen, and carbon-hydrogen to oxygen interactions. These weak but numerous intermolecular contacts contribute to the overall crystal packing stability and influence the molecular conformations adopted in the solid state. The specific geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, provide quantitative measures of the interaction strengths and their contributions to crystal stability.

The conformational dynamics of the dimethoxyphenyl substituent represent a particularly important aspect of the structural behavior of this compound. Rotation around the carbon-carbon bond connecting the quinoline system to the substituted phenyl ring can generate different conformational isomers with varying degrees of conjugation between the aromatic systems. Computational studies on similar systems have indicated that these rotational barriers can be significant, particularly when intramolecular interactions such as hydrogen bonding or π-π stacking interactions are present.

Table 2: Representative Crystallographic Parameters for Quinoline-4-carboxylic Acid Derivatives

| Parameter | Typical Values | Measurement Method | Reference Compounds |

|---|---|---|---|

| Space Group | Various | X-ray Diffraction | Multiple |

| Unit Cell Volume | Variable | Single Crystal XRD | Trimethoxy derivatives |

| Hydrogen Bond Distances | 1.8-2.8 Å | Crystallographic Analysis | Related structures |

| Crystal System | Monoclinic/Triclinic | Structure Determination | Quinoline acids |

The crystal structure analysis of 2-(1H-indol-3-yl)-5,6,7-trimethoxy quinoline-4-carboxylic acid, a structurally related compound, has provided detailed insights into the packing arrangements possible for heavily substituted quinoline-4-carboxylic acid derivatives. This compound crystallizes with specific intermolecular hydrogen bonding patterns that involve the carboxylic acid functionality and nitrogen-containing heterocyclic systems. The observed packing motifs suggest that similar hydrogen bonding patterns may be expected for the 2-(2,4-dimethoxyphenyl) derivative.

Temperature-dependent crystallographic studies and computational molecular dynamics simulations can provide additional information about the conformational flexibility of these compounds in different phases. The thermal motion of atoms within the crystal lattice, as reflected in temperature factors from crystallographic refinements, offers insights into the dynamic behavior of different molecular segments. Areas of high thermal motion often correspond to flexible regions of the molecule or sites of weak intermolecular interactions that allow for greater atomic mobility.

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOPONYUKVBDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353472 | |

| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313704-08-4 | |

| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Quinoline Core Construction

The quinoline scaffold is typically prepared by classical synthetic routes such as:

Skraup Synthesis : Condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene), forming the quinoline nucleus.

Doebner Reaction : Condensation of aniline, aromatic aldehydes, and pyruvic acid under acidic catalysis, often trifluoroacetic acid in ethanol, to yield 2-arylquinoline-4-carboxylic acids.

Pfitzinger Reaction : Reaction of isatin derivatives with ketones or aldehydes under basic conditions to form quinoline-4-carboxylic acids.

These methods provide the quinoline-4-carboxylic acid framework necessary for further substitution at the 2-position.

Functional Group Transformations and Purification

-

Vinyl quinoline intermediates can be oxidized using agents such as potassium permanganate in alkaline conditions to convert vinyl groups into carboxylic acid groups, finalizing the quinoline-4-carboxylic acid structure.

Acidification post-oxidation precipitates the product for isolation.

-

- The crude products are typically purified by recrystallization from solvents like ethanol or by chromatographic methods such as reverse-phase HPLC to achieve high purity.

Representative Preparation Procedure Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline core synthesis | Aniline + 2,4-dimethoxybenzaldehyde + pyruvic acid, acid catalyst (e.g., trifluoroacetic acid), ethanol, reflux | Formation of 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid core |

| 2 | Bromination (if needed) | Bromine or N-bromosuccinimide (NBS), FeCl₃ or AlCl₃ catalyst, solvent (DMF, THF), 80–120°C | Introduction of bromine at desired position for further coupling |

| 3 | Suzuki-Miyaura coupling | Brominated quinoline + 2,4-dimethoxyphenylboronic acid, Pd catalyst, base (K₂CO₃), solvent (toluene/EtOH), 80–100°C | Formation of this compound |

| 4 | Oxidation (if vinyl intermediate) | Potassium permanganate, NaOH, 35–45°C, acidification | Conversion of vinyl group to carboxylic acid |

| 5 | Purification | Recrystallization or chromatography | Pure this compound |

Analytical Characterization Supporting Preparation

-

^1H NMR confirms the aromatic proton environment and methoxy groups (singlets at δ ~3.8–4.0 ppm).

^13C NMR shows characteristic carboxylic acid carbon (~170–175 ppm) and aromatic carbons.

-

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C18H15NO4.

-

Strong absorption bands at ~1700 cm⁻¹ indicate carboxylic acid C=O stretch.

Aromatic C–O stretches from methoxy groups appear in the 1200–1300 cm⁻¹ region.

Research Findings and Optimization Notes

-

Solvent-free conditions at moderate temperatures (80°C) reduce environmental impact and improve reaction rates.

Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) ensures completion and minimizes by-products.

-

Reported yields for Suzuki coupling steps typically range from 70% to 90%.

Purification via recrystallization or preparative HPLC achieves >95% purity.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Skraup/Doebner/Pfitzinger | Aniline, aldehydes, pyruvic acid, acid/base catalysts | Reflux in ethanol or aqueous media | Established quinoline core formation | Multi-step, moderate yields |

| Bromination | Bromine or NBS, FeCl3/AlCl3 catalyst | 80–120°C, organic solvents | Selective halogenation for coupling | Requires careful control to avoid overbromination |

| Suzuki-Miyaura Coupling | Brominated quinoline, 2,4-dimethoxyphenylboronic acid, Pd catalyst, base | 80–100°C, toluene/EtOH or DMF | High regioselectivity, good yields | Sensitive to moisture, expensive catalysts |

| Oxidation of vinyl intermediates | KMnO4, NaOH, acidification | 35–45°C, aqueous | Efficient conversion to carboxylic acid | Overoxidation risk, requires careful pH control |

| Catalyst-supported solvent-free synthesis | Fe3O4@SiO2-based catalysts | 80°C, solvent-free | Green chemistry approach, catalyst recyclability | Catalyst preparation complexity |

Análisis De Reacciones Químicas

Substitution Reactions

The carboxylic acid group at position 4 and the bromine atom (if present in analogs) are primary sites for substitution.

-

Nucleophilic Substitution :

-

The carboxylic acid undergoes reactions with amines, alcohols, or thiols to form amides, esters, or thioesters. For example, reaction with hydrazine yields hydrazide derivatives, which are intermediates in synthesizing bioactive hybrids .

-

In brominated analogs (e.g., 6-bromo derivatives), bromine can be replaced by azide, cyanide, or amine groups under nucleophilic conditions .

-

Coupling Reactions

The 2,4-dimethoxyphenyl group is often introduced via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts.

-

Catalytic Systems :

| Reaction Components | Catalyst/ Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoquinoline + 2,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | 68% |

Decarboxylation

The carboxylic acid group at position 4 undergoes decarboxylation under thermal or acidic conditions, yielding substituted quinolines.

-

Applications :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid | H₂SO₄, Δ, 4 h | 2-(2,4-Dimethoxyphenyl)quinoline | 90% |

Esterification and Hydrolysis

The carboxylic acid group is esterified for drug delivery optimization or hydrolyzed to regenerate the active form.

-

Esterification :

-

Hydrolysis :

Oxidation and Reduction

The quinoline core participates in redox reactions, modifying electronic properties.

-

Oxidation :

-

Reduction :

-

Sodium borohydride reduces double bonds in the quinoline ring, altering pharmacokinetic profiles.

-

Biological Activity and Reaction Synergy

Reaction products exhibit diverse bioactivities:

Key Research Findings

-

Catalytic Efficiency : Fe₃O₄-based nanocatalysts achieve >80% yields in coupling reactions under solvent-free conditions .

-

Structure-Activity Relationship : The 4-carboxy group is critical for MRP2 inhibition, as esterification reduces activity by 40% .

-

Synthetic Scalability : Doebner hydrogen-transfer reactions enable gram-scale synthesis (e.g., 370 g product) .

Aplicaciones Científicas De Investigación

The compound 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid and its derivatives have applications in medicinal chemistry, particularly in developing anticancer drugs and as inhibitors of certain enzymes .

Scientific Research Applications

Anticancer Activity:

- Quinoline-4-formamide derivatives exhibit anticancer activity both in vivo and in vitro, especially against pancreatic cancer, offering a new avenue for anticancer drug development . Compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, has demonstrated potent in vitro anticancer activity .

- 2-Phenylquinoline-4-carboxylic acid derivatives induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells .

Multidrug Resistance Protein 2 (MRP2) Inhibition:

- Quinoline analogs, including 2-(aryl)quinolines, are designed and synthesized as MRP2 inhibitors, utilizing ketoprofen as a lead compound .

- A 4-carboxy quinoline with a dimethoxy phenyl group at the 2-position shows significant MRP2 inhibition, surpassing ketoprofen in activity, suggesting the carboxyl group at the 4-position of quinoline is crucial for interaction with MRP2 .

Alkaline Phosphatase Inhibition:

- Quinoline-4-carboxylic acid derivatives are synthesized and evaluated as inhibitors of alkaline phosphatases, with many compounds showing remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

SIRT6 Activation:

- Certain quinoline-4-formamide skeleton derivatives can excite SIRT6 at the molecular level in vitro, display good selectivity, and improve pathological changes related to SIRT6 .

Data and Findings

- Cell Cycle Analysis : Molecule D28 increased the cell proportion at the G2/M phase in a dose-dependent manner, while SAHA induced cell cycle arrest at G0/G1 phase . Molecule D28 increased the G2/M phase ratio of K562 cells from 3.44% of the control to 5.95% and 32.57% at a dose of 1 and 2 μM, respectively .

- Cellular Apoptosis Study : Molecule D28 promoted apoptosis of K562 cells in a dose-dependent manner compared with SAHA . Significantly, molecule D28 increased the apoptotic cell proportion from 1.14% of the control to 10.10%, 15.53%, and 27.92% at a dose of 1, 2, and 4 μM, respectively, compared with SAHA (apoptotic rate of 1.39%, 3.36%, 19.75% at doses of 1, 2, and 4 μM, respectively) .

Table of IC50 Values for Alkaline Phosphatase Inhibition

| Compound | h-TNAP IC50 (µM) | h-IAP IC50 (µM) | h-PLAP IC50 (µM) |

|---|---|---|---|

| Quinoline-4-carboxylic acid derivative | varies | varies | varies |

Note: Specific IC50 values vary depending on the specific quinoline-4-carboxylic acid derivative .

Case Studies

- Pancreatic Cancer Activity : Compound 12q, a quinoline-4-formamide derivative, demonstrates good anticancer activity in vivo and in vitro, particularly against pancreatic cancer . Studies include molecular level activity plots showing inhibition of pancreatic cancer cell migration and Western blot experiments . In vivo studies also demonstrate the anti-tumor effect of Compound 12q, including tumor volume maps, quantitative analysis, and staining images of tumor tissue sections .

- K562 Cell Line Studies : The effects of molecule D28 on the cell cycle were investigated using the K562 cell line, revealing that D28 increased cell proportion at the G2/M phase in a dose-dependent manner . K562 cells were also used to evaluate the effects of D28 on cell apoptosis, showing that D28 promoted apoptosis in a dose-dependent manner .

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and have implications in cancer therapy . The compound may also induce cell cycle arrest and promote apoptosis in cancer cells.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. In contrast, bromo or chloro substituents (electron-withdrawing) reduce electron density, which may enhance oxidative stability but reduce binding affinity . The difluoromethoxy group (4-OCHF₂) combines electronegativity with metabolic resistance, offering a balance between stability and activity .

Antibacterial Activity and Structure-Activity Relationships (SAR)

- MIC Values: Derivatives like 2-(4-bromophenyl)quinoline-4-carboxylic acid exhibit MIC values of 64 µg/mL against Staphylococcus aureus, attributed to halogen-enhanced lipophilicity and membrane penetration . The dimethoxy analog’s activity remains unquantified but is hypothesized to improve solubility for better bioavailability.

- Cytotoxicity: Low cytotoxicity (e.g., Compound 5a4 in ) is linked to non-reactive substituents like methoxy, which minimize off-target interactions .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~ 2.5) and methoxy donors may lower the quinoline ring’s basicity, favoring ionization at physiological pH for improved target engagement .

Actividad Biológica

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound characterized by its unique quinoline structure, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO4, with a molecular weight of approximately 309.321 g/mol. The compound features a quinoline core with a 2,4-dimethoxyphenyl substituent and a carboxylic acid functional group at the fourth position, contributing to its biological activity and reactivity profile .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications were found to enhance its antibacterial activity compared to other derivatives .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL | |

| Compound 5a | S. aureus | 16 µg/mL |

| B. subtilis | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer). Results from MTT assays indicated that the compound selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cells .

Case Study: MRP2 Inhibition

In a comparative study, this compound was shown to inhibit the Multidrug Resistance Protein 2 (MRP2) more effectively than the reference drug ketoprofen. This suggests its potential as an adjuvant in cancer therapy by overcoming drug resistance mechanisms .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Docking studies have indicated that the carboxyl group at position four interacts favorably with MRP2, enhancing the compound's inhibitory effects . Additionally, it has been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via the Doebner reaction using aniline derivatives, substituted benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde), and pyruvic acid in ethanol with trifluoroacetic acid as a catalyst . Alternatively, the Pfitzinger reaction involves reacting isatin with α-methyl ketones in aqueous ethanol . For intermediates like 2-(nitrophenyl)quinoline-4-carboxylic acid, microwave-assisted synthesis under controlled temperature (80–100°C) improves reaction efficiency and yield .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : Analyze and NMR spectra for characteristic signals, such as the quinoline C4-carboxylic proton (δ ~8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .

- IR spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, quinoline ring vibrations at ~1600 cm) .

- LC-MS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H] for CHNO, expected m/z ~317.1) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antitubercular screening : Test against Mycobacterium tuberculosis H37Rv via the Microplate Alamar Blue Assay (MABA) .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst variation : Replace trifluoroacetic acid with rare-earth catalysts (e.g., LaCl) to enhance regioselectivity .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for intermediates requiring POCl-mediated chlorination .

- Microwave assistance : Reduce reaction time from 12 hours to 30 minutes by employing microwave irradiation (150 W, 80°C) for cyclization steps .

Q. How should researchers address contradictory data in reported biological activities between studies?

- Assay standardization : Ensure consistent bacterial inoculum size (e.g., 1 × 10 CFU/mL) and incubation time (18–24 hours) across studies .

- Structural analogs : Compare activity of 2-(2,4-dimethoxyphenyl) derivatives with 2-(4-bromophenyl) or 2-(3-methoxyphenyl) analogs to isolate substituent effects .

- Dosage normalization : Report IC values relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

- ADMET prediction : Apply tools like SwissADME to evaluate drug-likeness (e.g., Lipinski’s Rule of Five compliance) .

- QSAR modeling : Correlate methoxy group positioning (2,4- vs. 3,4-dimethoxy) with bioactivity using partial least squares (PLS) regression .

Q. How can ambiguous spectral data (e.g., overlapping NMR signals) be resolved?

- 2D NMR techniques : Use HSQC and HMBC to assign quinoline C2 and C4 protons in crowded aromatic regions .

- Isotopic labeling : Synthesize -labeled carboxylic acid derivatives to track coupling patterns .

- DFT calculations : Predict NMR chemical shifts with Gaussian09 (B3LYP/6-311+G(d,p)) to validate experimental data .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.